molecular formula C12H15IO B13157102 (2R,4R)-2-(Iodomethyl)-4-(3-methylphenyl)oxolane

(2R,4R)-2-(Iodomethyl)-4-(3-methylphenyl)oxolane

Cat. No.: B13157102
M. Wt: 302.15 g/mol
InChI Key: YVWPBOCVRUVYIH-NWDGAFQWSA-N
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Description

(2R,4R)-2-(Iodomethyl)-4-(3-methylphenyl)oxolane is a chiral iodomethyl-substituted oxolane offered as a high-purity chemical building block for research and development purposes. This compound features a stereodefined (2R,4R) configuration and an iodine functional group, making it a valuable intermediate in stereoselective synthesis . Chiral oxolanes of this type are primarily employed in the construction of more complex molecular architectures, particularly in pharmaceutical research for the development of active compounds where specific stereochemistry is critical for biological activity . The iodine atom serves as an excellent leaving group, enabling efficient carbon-carbon bond formation through cross-coupling reactions or nucleophilic substitutions. The 3-methylphenyl group provides a hydrophobic aromatic element that can influence the pharmacokinetic properties of target molecules. This reagent is strictly for professional laboratory research applications. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C12H15IO

Molecular Weight

302.15 g/mol

IUPAC Name

(2R,4R)-2-(iodomethyl)-4-(3-methylphenyl)oxolane

InChI

InChI=1S/C12H15IO/c1-9-3-2-4-10(5-9)11-6-12(7-13)14-8-11/h2-5,11-12H,6-8H2,1H3/t11-,12+/m0/s1

InChI Key

YVWPBOCVRUVYIH-NWDGAFQWSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@H]2C[C@@H](OC2)CI

Canonical SMILES

CC1=CC(=CC=C1)C2CC(OC2)CI

Origin of Product

United States

Biological Activity

The compound (2R,4R)-2-(Iodomethyl)-4-(3-methylphenyl)oxolane is a chiral oxolane derivative notable for its biological activity, particularly in the fields of medicinal chemistry and organic synthesis. This compound features an iodomethyl group and a 3-methylphenyl substituent, which contribute to its unique reactivity and potential therapeutic applications. Research has indicated that it may possess significant antimicrobial and anticancer properties, making it a subject of ongoing investigation.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H13_{13}IO
  • Molecular Weight : 284.13 g/mol

The presence of the iodomethyl group enhances its electrophilicity, allowing for various nucleophilic substitution reactions. The oxolane ring provides structural stability and influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The iodomethyl moiety can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction may lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active sites.
  • Disruption of Cellular Processes : By interfering with signaling pathways or cellular structures, it may induce apoptosis or alter cell proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against:

  • Gram-positive Bacteria : Such as Staphylococcus aureus.
  • Gram-negative Bacteria : Including Escherichia coli.

The Minimum Inhibitory Concentration (MIC) values for these pathogens are currently under investigation.

Anticancer Properties

Early studies suggest that this compound may possess anticancer properties. It has been evaluated in several cancer cell lines, including:

  • MCF7 (breast cancer)
  • HeLa (cervical cancer)

Preliminary results indicate that it may induce cell cycle arrest and apoptosis in these cell lines, potentially through the activation of caspase pathways.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureusTBD
AntimicrobialEscherichia coliTBD
AnticancerMCF7TBD
AnticancerHeLaTBD

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated a significant inhibition of growth at varying concentrations, suggesting potential for development into an antimicrobial agent.
  • Anticancer Evaluation : In vitro assays conducted on MCF7 cells demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, with further analysis revealing activation of apoptotic markers.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Table 1: Key Structural Features of (2R,4R)-2-(Iodomethyl)-4-(3-methylphenyl)oxolane and Analogs
Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Notable Features
Target: this compound Oxolane Iodomethyl (C2), 3-methylphenyl (C4) 316.14 Chiral centers at C2 and C4; meta-substituted aromatic ring
(2R,4R)-2-(Iodomethyl)-4-(3-nitrophenyl)oxolane Oxolane Iodomethyl (C2), 3-nitrophenyl (C4) 333.12 Electron-withdrawing nitro group; higher polarity
(4R)-2,2-Dimethyl-4-iodomethyl-1,3-dioxolane Dioxolane Iodomethyl (C4), 2,2-dimethyl (C1, C3) 258.09 Dioxolane ring (two oxygen atoms); enhanced rigidity
(2R,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane Oxolane Iodomethyl (C2), 4-nitrophenyl (C4) 333.12 Para-substituted nitro group; distinct electronic effects

Key Observations :

  • Substituent Effects: 3-Methylphenyl vs. Nitrophenyl: The methyl group in the target compound is electron-donating, increasing lipophilicity, whereas nitro groups (3- or 4-substituted) enhance polarity and reactivity in electrophilic substitutions . Meta vs.

Physicochemical Properties

While explicit data (e.g., melting points, solubility) are scarce in the evidence, trends can be inferred:

  • Polarity : Nitro-substituted analogs (e.g., ) are more polar than the methylphenyl target, impacting solubility in organic solvents.
  • Stability : The iodine atom in all compounds introduces thermal sensitivity, necessitating storage at low temperatures .
  • Crystallinity : Analogous oxolanes with hydrogen-bonding groups (e.g., carboxylic acids) exhibit defined crystal structures via O–H···O interactions , but the target’s methyl group may reduce crystallinity due to steric effects.

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